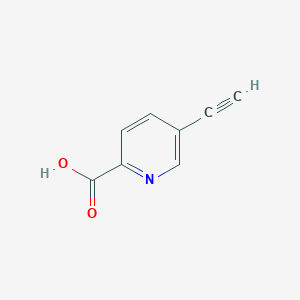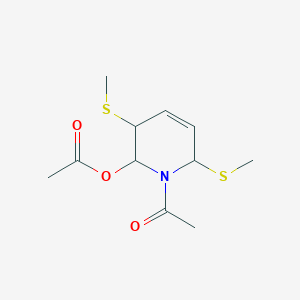
5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione
描述
5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione is a compound with the molecular formula C9H6S4. It belongs to the class of 3H-1,2-dithiole-3-thiones, which are polysulfur-containing heterocycles. These compounds have gained significant interest due to their role as sources of hydrogen sulfide, an endogenously produced gaseous signaling molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione involves several well-known procedures and novel transformations for building the 1,2-dithiole-3-thione ring. One common method involves the treatment of dialkyl malonates with a mixture of elemental sulfur and phosphorus pentasulfide in refluxing xylene, resulting in 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones as the major products .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
化学反应分析
Types of Reactions
5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides are the major products.
Reduction: Thiols are formed as major products.
Substitution: Various substituted derivatives are formed depending on the nucleophile used.
科学研究应用
5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other sulfur-containing heterocycles.
Biology: The compound is studied for its role in hydrogen sulfide signaling pathways.
Medicine: Research is ongoing into its potential therapeutic effects due to its ability to release hydrogen sulfide.
Industry: It is used in the development of new materials with unique properties.
作用机制
The mechanism by which 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione exerts its effects involves the release of hydrogen sulfide. This gaseous signaling molecule interacts with various molecular targets and pathways, including:
Enzymes: Modulation of enzyme activity.
Ion Channels: Regulation of ion channel function.
Signaling Pathways: Involvement in signaling pathways related to inflammation and oxidative stress.
相似化合物的比较
Similar Compounds
- 4-Phenyl-3H-1,2-dithiole-3-thione
- 5-Methyl-4-phenyl-3H-1,2-dithiole-3-thione
- 5-Ethyl-4-phenyl-3H-1,2-dithiole-3-thione
Uniqueness
5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. Its ability to release hydrogen sulfide also sets it apart from other similar compounds.
属性
IUPAC Name |
4-phenyl-5-sulfanyldithiole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6S4/c10-8-7(9(11)13-12-8)6-4-2-1-3-5-6/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMVADRHHHVXAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SSC2=S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384213 | |
| Record name | 4-Phenyl-5-sulfanyl-3H-1,2-dithiole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16101-90-9 | |
| Record name | 4-Phenyl-5-sulfanyl-3H-1,2-dithiole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)




![(1R,5S)-5-methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)
